![molecular formula C27H28Br2N2O2 B5055988 2,6-Ditert-butyl-4-[2-(3,5-dibromo-2-hydroxyphenyl)benzimidazol-1-yl]phenol](/img/structure/B5055988.png)
2,6-Ditert-butyl-4-[2-(3,5-dibromo-2-hydroxyphenyl)benzimidazol-1-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Ditert-butyl-4-[2-(3,5-dibromo-2-hydroxyphenyl)benzimidazol-1-yl]phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenolic group substituted with tert-butyl groups and a benzimidazole moiety, which is further substituted with dibromo-hydroxyphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-[2-(3,5-dibromo-2-hydroxyphenyl)benzimidazol-1-yl]phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the dibromo-hydroxyphenyl group: This step involves bromination of a hydroxyphenyl precursor, followed by coupling with the benzimidazole core.
Substitution with tert-butyl groups: The final step involves Friedel-Crafts alkylation of the phenolic group with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Ditert-butyl-4-[2-(3,5-dibromo-2-hydroxyphenyl)benzimidazol-1-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The dibromo groups can be reduced to form the corresponding hydroxyphenyl derivatives.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Friedel-Crafts alkylation or acylation reactions typically require a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the dibromo groups can produce hydroxyphenyl derivatives.
Scientific Research Applications
2,6-Ditert-butyl-4-[2-(3,5-dibromo-2-hydroxyphenyl)benzimidazol-1-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used as an antioxidant and stabilizer in polymer and plastic industries to enhance the durability and longevity of materials.
Mechanism of Action
The mechanism by which 2,6-Ditert-butyl-4-[2-(3,5-dibromo-2-hydroxyphenyl)benzimidazol-1-yl]phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and redox reactions, while the benzimidazole moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetic industries.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used in the synthesis of more complex antioxidants and stabilizers.
2,6-Di-tert-butylphenol: A precursor for the synthesis of various antioxidants and light stabilizers.
Uniqueness
2,6-Ditert-butyl-4-[2-(3,5-dibromo-2-hydroxyphenyl)benzimidazol-1-yl]phenol is unique due to the presence of both benzimidazole and dibromo-hydroxyphenyl groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
2,6-ditert-butyl-4-[2-(3,5-dibromo-2-hydroxyphenyl)benzimidazol-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28Br2N2O2/c1-26(2,3)18-13-16(14-19(24(18)33)27(4,5)6)31-22-10-8-7-9-21(22)30-25(31)17-11-15(28)12-20(29)23(17)32/h7-14,32-33H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACYMPSFYGKFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC=CC=C3N=C2C4=C(C(=CC(=C4)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[(Z)-[3-(3-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 4-methoxybenzenesulfonate](/img/structure/B5055906.png)
![N-[2-(tert-butylsulfanyl)ethyl]-2-[(4-methylbenzyl)sulfanyl]acetamide](/img/structure/B5055911.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-methyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B5055918.png)
![5-(4-fluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5055931.png)
![5-amino-6-[(4-chlorophenyl)thio]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5055936.png)
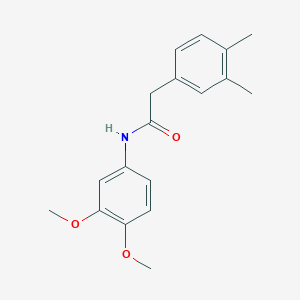
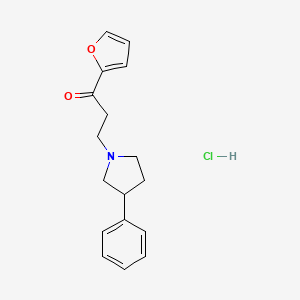
![N~2~-(4-chlorophenyl)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5055961.png)
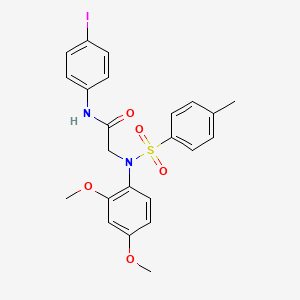
![5-[(5-bromo-2-furyl)methylene]-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5055994.png)
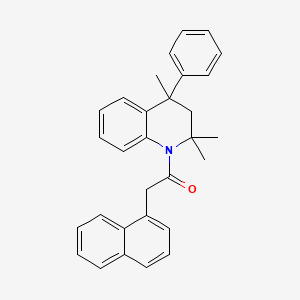
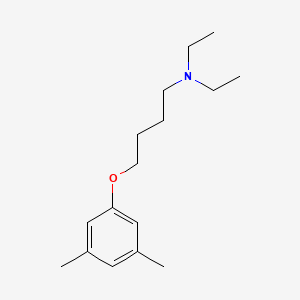
![2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B5056016.png)
![N-[2-(3-fluorophenyl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B5056033.png)
